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Compound of Interest

Compound Name: 2-Methoxypyrimidin-5-amine

Cat. No.: B1297026 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methoxypyrimidin-5-amine (CAS: 56621-89-7). Due to the limited availability of public

experimental spectra for this specific compound, this guide combines predicted data with

established spectroscopic characteristics of related aminopyrimidine compounds to offer a

robust analytical profile. This document is intended to support researchers in identifying and

characterizing this molecule in various experimental settings.

Chemical and Physical Properties
2-Methoxypyrimidin-5-amine is a solid with the molecular formula C₅H₇N₃O and a molecular

weight of 125.13 g/mol .[1] It is reported to have a melting point of 119-120 °C.[1]

Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 2-
Methoxypyrimidin-5-amine based on computational models and analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 2-Methoxypyrimidin-5-amine
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~8.1 Singlet 2H
H-4, H-6 (Pyrimidine

ring protons)

~4.5 Broad Singlet 2H -NH₂ (Amino protons)

~3.9 Singlet 3H
-OCH₃ (Methoxy

protons)

Note: Predicted chemical shifts can vary depending on the solvent and the prediction software.

The broadness of the -NH₂ signal is due to quadrupole broadening and potential hydrogen

exchange.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Methoxypyrimidin-5-amine

Chemical Shift (δ) ppm Assignment

~163
C-2 (Carbon attached to methoxy and two

nitrogens)

~145 C-4, C-6 (Pyrimidine ring carbons)

~130 C-5 (Carbon attached to the amino group)

~55 -OCH₃ (Methoxy carbon)

Note: These are estimated chemical shifts. Actual experimental values may differ.[2]

Infrared (IR) Spectroscopy
Table 3: Expected FT-IR Absorption Bands for 2-Methoxypyrimidin-5-amine
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3400-3300 Medium-Strong
Asymmetric N-H

Stretch
Primary Amine (-NH₂)

3330-3250 Medium-Strong
Symmetric N-H

Stretch
Primary Amine (-NH₂)

2950-2850 Medium C-H Stretch Methoxy (-OCH₃)

1650-1580 Medium-Strong N-H Bend (Scissoring) Primary Amine (-NH₂)

1600-1450 Medium-Strong
C=C and C=N Ring

Stretching
Pyrimidine Ring

1335-1250 Strong C-N Stretch Aromatic Amine

1250-1020 Strong C-O Stretch Aryl Ether (-O-CH₃)

910-665 Broad, Strong N-H Wag Primary Amine (-NH₂)

Note: These are characteristic ranges for the functional groups present in the molecule.[3][4]

Mass Spectrometry (MS)
For a compound with the molecular formula C₅H₇N₃O, the molecular ion peak (M⁺) in an

electron ionization (EI) mass spectrum would have an odd-numbered mass-to-charge ratio

(m/z), consistent with the nitrogen rule. The expected nominal molecular weight is 125.

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Methoxypyrimidin-5-amine

m/z Proposed Fragment Ion Proposed Neutral Loss

125 [C₅H₇N₃O]⁺ (Molecular Ion)

110 [C₄H₄N₃O]⁺ •CH₃ (from -OCH₃)

96 [C₄H₆N₃]⁺ •CHO (from methoxy group)

81 [C₄H₅N₂]⁺
HNCO (from ring

fragmentation)
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Note: The fragmentation pattern of pyrimidine derivatives can be complex and may involve ring

opening and rearrangements.[5][6]

Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a

solid organic compound like 2-Methoxypyrimidin-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the

hydrogen and carbon atoms.

Methodology:

Sample Preparation:

Accurately weigh 5-10 mg of 2-Methoxypyrimidin-5-amine for ¹H NMR and 20-50 mg for

¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5

mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Instrument Parameters (Example for a 400 MHz spectrometer):

¹H NMR:

Spectral Width: -2 to 12 ppm

Pulse Angle: 30-45°

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds
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Number of Scans: 8-16

¹³C NMR:

Spectral Width: 0 to 220 ppm

Pulse Angle: 30-45°

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Data Acquisition and Processing:

Insert the sample into the spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

homogeneity.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Acquire the Free Induction Decay (FID).

Perform a Fourier transform on the FID, followed by phase and baseline correction.

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H

and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:
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Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft tissue dampened

with a volatile solvent like isopropanol or ethanol.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of solid 2-Methoxypyrimidin-5-amine powder directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing:

The resulting spectrum should be baseline corrected if necessary.

Identify and label the characteristic absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

Sample Preparation:

Prepare a dilute solution of 2-Methoxypyrimidin-5-amine (approximately 10-100 µg/mL)

in a volatile organic solvent such as dichloromethane or ethyl acetate.

Ensure the sample is fully dissolved and free of any particulate matter by filtering if

necessary.
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Transfer the solution to a 2 mL GC vial.

Instrumentation and Conditions (Example):

Gas Chromatograph:

Injector Temperature: 250 °C

Injection Volume: 1 µL (split or splitless mode)

Carrier Gas: Helium at a constant flow of 1 mL/min

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp

at 10 °C/min to 280 °C, and hold for 5 minutes.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230 °C

Mass Range: m/z 40-400

Data Acquisition and Analysis:

Inject the sample into the GC-MS system.

The compound will be separated on the GC column and then ionized and fragmented in

the mass spectrometer.

Analyze the resulting total ion chromatogram (TIC) and the mass spectrum corresponding

to the peak of interest.

Compare the obtained mass spectrum with spectral libraries for identification and interpret

the fragmentation pattern.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualized Workflows
The following diagrams illustrate the general workflows for the spectroscopic analyses

described.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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